2,6,10-Trimethylundeca-1,9-dien-4-yl acetate
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Overview
Description
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate is an organic compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . It is characterized by its unique structure, which includes three methyl groups and two double bonds in the undecane chain, along with an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate typically involves the esterification of 2,6,10-Trimethylundeca-1,9-dien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 2,6,10-Trimethylundeca-1,9-dien-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which may interact with enzymes or receptors in biological systems . The double bonds in the compound can also participate in various biochemical reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10-Trimethylundeca-1,9-diene
- 2,6,10-Trimethylundeca-1,9-dien-4-ol
- 2,6,10-Trimethylundeca-1,9-dien-4-yl propionate
Uniqueness
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate is unique due to its specific structural features, including the acetate ester group and the presence of three methyl groups and two double bonds in the undecane chain. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
94201-71-5 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2,6,10-trimethylundeca-1,9-dien-4-yl acetate |
InChI |
InChI=1S/C16H28O2/c1-12(2)8-7-9-14(5)11-16(10-13(3)4)18-15(6)17/h8,14,16H,3,7,9-11H2,1-2,4-6H3 |
InChI Key |
CORWEQVTDUHIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(CC(=C)C)OC(=O)C |
Origin of Product |
United States |
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